2-({4-[3-(3-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazin-1-yl}methyl)-1-methyl-1H-1,3-benzodiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({4-[3-(3-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazin-1-yl}methyl)-1-methyl-1H-1,3-benzodiazole is a useful research compound. Its molecular formula is C24H26N6O2 and its molecular weight is 430.512. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives related to the mentioned chemical structure exhibit antimicrobial activities. For instance, novel 1,2,4-Triazole derivatives have been synthesized, showing good or moderate activities against test microorganisms (Bektaş et al., 2007). Similarly, new pyridine derivatives have been developed, demonstrating variable and modest antimicrobial activity against investigated strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Biofilm and Enzyme Inhibition
Compounds with a structure closely related to the query have shown significant inhibition of bacterial biofilm formation and activity against the MurB enzyme. For example, novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have been synthesized, exhibiting potent bacterial biofilm and MurB inhibitors (Mekky & Sanad, 2020).
Central Nervous System Agents
Derivatives of the given chemical structure have been studied for their relevance as central nervous system agents. A study on the structure-activity relationship of central nervous system agents highlighted the potential of certain derivatives as 5-HT1A receptor antagonists (Mokrosz et al., 1994).
Antiproliferative Activity
The synthesis and evaluation of novel 2-arylideneaminobenzimidazole derivatives, including some Mannich bases derived from 2-amino-1H-benzimidazole, have been conducted to explore their antiproliferative activity against various cancer cell lines (Nowicka et al., 2015).
Anticonvulsant Activity
Additionally, new kojic acid derivatives have been synthesized with potential anticonvulsant properties. Their activity was evaluated using maximal electroshock (MES) and subcutaneous Metrazol (scMet) induced seizure tests, showing promising results for specific derivatives (Aytemir, Septioğlu, & Çalış, 2010).
Mechanism of Action
Target of Action
The primary target of the compound 2-({4-[3-(3-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazin-1-yl}methyl)-1-methyl-1H-1,3-benzodiazole, also known as [5-(3-methoxyphenyl)pyrazolidin-3-yl]-[4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]methanone, is the alpha1-adrenergic receptors . These receptors are among the most studied G protein-coupled receptors and are significant targets for various neurological conditions treatment .
Mode of Action
The compound interacts with its targets, the alpha1-adrenergic receptors, by acting as a ligand . This interaction leads to the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .
Biochemical Pathways
The compound affects the biochemical pathways associated with the alpha1-adrenergic receptors. These receptors play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties have been studied. The in silico docking and molecular dynamics simulations, binding data together with ADME calculations identified the promising lead compounds . The compound exhibited an acceptable pharmacokinetic profile .
Result of Action
The molecular and cellular effects of the compound’s action involve changes in the function of the alpha1-adrenergic receptors. This can lead to alterations in the contraction of smooth muscles in various parts of the body, affecting conditions such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Properties
IUPAC Name |
[5-(3-methoxyphenyl)pyrazolidin-3-yl]-[4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N6O2/c1-28-22-9-4-3-8-19(22)25-23(28)16-29-10-12-30(13-11-29)24(31)21-15-20(26-27-21)17-6-5-7-18(14-17)32-2/h3-9,14,20-21,26-27H,10-13,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHOGKBIFOQYDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CN3CCN(CC3)C(=O)C4CC(NN4)C5=CC(=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.